molecular formula C9H15N3O2 B13627290 2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid

2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid

Cat. No.: B13627290
M. Wt: 197.23 g/mol
InChI Key: WMLKJLHVJQQHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid is a chemical compound for research and development use only, not intended for diagnostic or therapeutic applications. This molecule features a propanoic acid backbone substituted with an isopropylamino group and a 1H-pyrazol-1-yl moiety. This specific structure places it within a class of compounds investigated for their potential biological activity. Related pyrazole-propanoic acid derivatives are often explored in medicinal chemistry and pharmacology, particularly as subjects in studies of enzyme inhibition and drug-target interactions . For instance, structurally similar compounds are studied in the context of inhibiting lysosomal phospholipase A2 (PLA2G15), a mechanism relevant to research on drug-induced phospholipidosis . The presence of both hydrogen bond donor and acceptor groups in its structure makes it a candidate for research into molecular recognition and binding affinity. The product is strictly for research purposes. It is not suitable for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-(propan-2-ylamino)-3-pyrazol-1-ylpropanoic acid

InChI

InChI=1S/C9H15N3O2/c1-7(2)11-8(9(13)14)6-12-5-3-4-10-12/h3-5,7-8,11H,6H2,1-2H3,(H,13,14)

InChI Key

WMLKJLHVJQQHFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CN1C=CC=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(Isopropylamino)-3-(1H-pyrazol-1-yl)propanoic acid

Key Reaction Types and Conditions

The preparation typically proceeds via peptide coupling reactions between an activated acid derivative and an amine, as well as nucleophilic substitution or palladium-catalyzed coupling to install the pyrazole moiety.

Peptide Coupling Reaction
  • Starting Materials: A 3-(1H-pyrazol-1-yl)propanoic acid or its activated derivative (e.g., acid chloride, anhydride, or active ester).
  • Amine Source: Isopropylamine or an isopropylamino-containing intermediate.
  • Coupling Agents: Common peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), dicyclohexylcarbodiimide (DCC), or bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride.
  • Bases: Triethylamine, N-methylmorpholine, or 4-dimethylaminopyridine (DMAP) to neutralize generated acids and catalyze the reaction.
  • Solvents: Dichloromethane, 1,2-dichloroethane, or N,N-dimethylformamide (DMF).
  • Temperature: Typically between -10°C and reflux temperature of the solvent, often ambient to 130°C depending on the step.

This coupling forms the amide bond linking the isopropylamino group to the pyrazolylpropanoic acid backbone.

Installation of the Pyrazolyl Group
  • Method: The pyrazole ring is introduced by nucleophilic substitution or palladium-catalyzed cross-coupling.
  • Catalysts: Palladium complexes such as palladium acetate are employed for C-N bond formation.
  • Conditions: The reaction is carried out in polar aprotic solvents like DMF at temperatures ranging from room temperature to 130°C.
  • Protective Groups: Benzyl or other protecting groups may be used on the acid or amino functionalities and later removed by debenzylation using hydrogenation or other standard methods.

Typical Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Activation of 3-(1H-pyrazol-1-yl)propanoic acid Coupling agent (e.g., EDCI, DCC), base (Et3N), solvent (DCM, DMF) Formation of activated acid intermediate
2 Coupling with isopropylamine Isopropylamine, base, coupling agent, solvent, RT to reflux Formation of 2-(Isopropylamino)-3-(1H-pyrazol-1-yl)propanoic acid
3 Deprotection (if applicable) Hydrogenation or acid/base treatment Free acid obtained in pure form
4 Purification Crystallization, silica gel chromatography Isolated pure compound

Purification and Isolation

  • The final product is typically isolated either as the free acid or as pharmaceutically acceptable salts.
  • Purification techniques include crystallization from suitable solvents or silica gel column chromatography.
  • The compound can be obtained in high purity suitable for pharmaceutical or research applications.

Analytical Data and Characterization

While detailed spectral data specific to this compound are limited in the public domain, the following general analytical techniques are employed for characterization:

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Structural confirmation of pyrazole and amino acid moieties Characteristic aromatic pyrazole protons and aliphatic signals for isopropyl and propanoic acid groups
Infrared Spectroscopy (IR) Identification of functional groups N-H stretch (~3300 cm⁻¹), C=O stretch (~1700 cm⁻¹) of carboxylic acid
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak consistent with C9H15N3O2 (approx. 197 g/mol)
Elemental Analysis Purity and composition Consistent with theoretical C, H, N content
Melting Point Purity assessment Sharp melting point indicative of pure compound

Summary Table of Preparation Parameters

Parameter Details
Starting Material 3-(1H-pyrazol-1-yl)propanoic acid or activated derivatives
Amine Source Isopropylamine
Coupling Agents EDCI, DCC, bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride
Bases Triethylamine, 4-dimethylaminopyridine, N-methylmorpholine
Solvents Dichloromethane, 1,2-dichloroethane, DMF
Temperature Range -10°C to reflux (solvent-dependent)
Catalysts for Pyrazole Installation Palladium acetate or related complexes
Purification Methods Crystallization, silica gel chromatography

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical studies.

    Industry: It can be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in biochemical assays or pharmacological studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

2-(Isopropylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanoic Acid
  • Structure : Differs by an additional methyl group at the α-carbon.
  • The methyl group may alter steric hindrance or metabolic stability compared to the parent compound .
(2S)-2-Amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1H-pyrazol-3′-yl]propanoic Acid Hydrochloride
  • Structure: Features a nitro-phenyl-substituted pyrazole and an L-amino acid configuration.
  • The phenyl and nitro substituents may reduce solubility compared to the target compound’s isopropylamino group .
2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid
  • Structure : Contains a trifluoromethyl group on the pyrazole ring.
  • Relevance: The electron-withdrawing trifluoromethyl group likely improves metabolic stability and bioavailability compared to the target compound’s isopropylamino substituent. Such modifications are common in drug design to enhance pharmacokinetics .
PPARγ Agonists (e.g., Compound 18 in )
  • Structure: Benzoylphenyl and pyridinyl-ethoxy substituents on a propanoic acid backbone.
  • Activity: Potent antidiabetic agents with IC50 values in the nanomolar range. The benzoylphenyl group enhances PPARγ binding affinity, while the target compound’s pyrazole may confer distinct selectivity or off-target effects .
DX-9065a (Anticoagulant)
  • Structure: Amidinoaryl and pyrrolidinyloxy substituents on propanoic acid.
  • Activity: Inhibits Factor Xa (IC50 = 0.07 μM) with high selectivity over thrombin. The amidino group facilitates ionic interactions with Factor Xa’s S1 pocket, a mechanism absent in the target compound .

Pharmacological and Physicochemical Comparison

Compound Key Substituents Biological Activity Key Findings Reference
Target Compound Pyrazole, isopropylamino Not explicitly reported Structural similarity to antidiabetic/anticoagulant agents suggests metabolic or signaling pathway modulation.
PPARγ Agonists Benzoylphenyl, pyridinyl-ethoxy Antihyperglycemic (IC50 ~10–100 nM) 100-fold greater potency than troglitazone in rodent models.
DX-9065a Amidinoaryl, pyrrolidinyloxy Anticoagulant (IC50 = 0.07 μM) High selectivity for Factor Xa; oral activity in vivo.
2-[4-Methyl-3-(CF3)-pyrazolyl]PA Trifluoromethyl, methyl Not reported Trifluoromethyl group enhances stability and lipophilicity.
(2S)-2-Amino-3-[nitrophenyl-Pz] Nitrophenyl, phenyl Antimicrobial Nitro group may contribute to redox-mediated bacterial inhibition.

Stereochemical Considerations

  • Stereoselectivity : highlights enantiomer-specific binding for PPARγ ligands (e.g., SB-219994 vs. SB-219993, 770-fold difference in IC50). The target compound’s stereochemistry (if chiral) could similarly impact receptor affinity or metabolic clearance .
  • Synthesis: and emphasize chiral synthesis routes for propanoic acid derivatives, suggesting the target compound’s enantiomers may require evaluation for optimized activity .

Metabolic and Regulatory Insights

  • HS Code: 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid (a simpler analog) falls under HS 29331990, indicating regulatory classification for pyrazole-containing compounds .

Biological Activity

2-(Isopropylamino)-3-(1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features an isopropylamino group and a pyrazolyl moiety, which contribute to its diverse chemical properties and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H16_{16}N3_{3}O2_{2}
  • Molar Mass : 224.26 g/mol
  • CAS Number : [Not specified in the search results]

Synthesis

The synthesis of 2-(Isopropylamino)-3-(1H-pyrazol-1-yl)propanoic acid typically involves:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
  • Introduction of the Isopropylamino Group : This is accomplished via reductive amination, where an aldehyde or ketone reacts with isopropylamine in the presence of a reducing agent.
  • Coupling : The final step involves coupling the pyrazole with the isopropylamino group through nucleophilic substitution reactions.

The biological activity of 2-(Isopropylamino)-3-(1H-pyrazol-1-yl)propanoic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or modulator of receptor signaling pathways, leading to effects such as:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular growth signals.
  • Induction of Apoptosis : It can trigger programmed cell death in certain cell types.

Potential Therapeutic Applications

Research indicates that this compound may have applications in treating various conditions due to its bioactive properties:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain microbial strains.
  • Anticancer Properties : Investigations into its anticancer effects are ongoing, focusing on its ability to inhibit tumor growth.

Case Studies and Research Findings

A review of literature reveals several studies investigating the biological effects of similar compounds:

StudyFindings
Research Study 1Identified structure-activity relationships for related compounds with enzyme inhibition properties.
Research Study 2Explored molecular imaging techniques for glutamate receptors, providing insights into receptor interactions that may relate to this compound's activity.
Research Study 3Discussed the synthesis and biological evaluation of pyrazole derivatives, highlighting their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(Isopropylamino)-3-(1H-pyrazol-1-yl)propanoic acid with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by coupling with isopropylamine and propanoic acid derivatives. Critical steps include:

  • Regioselective pyrazole substitution : Use controlled temperature (e.g., reflux in xylene) and catalysts to direct substituent placement .
  • Purification : Thin-layer chromatography (TLC) or column chromatography to isolate intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while methanol/ethanol aids in crystallization .
    • Validation : Confirm purity via HPLC (>95%) and elemental analysis .

Q. How can researchers characterize the molecular structure of this compound?

  • Methodological Answer : Use complementary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to assign protons/carbons, focusing on pyrazole (δ 7.5–8.5 ppm) and isopropylamino (δ 1.0–1.5 ppm) signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C10_{10}H16_{16}N3_{3}O2_{2}) .
  • X-ray crystallography : Resolve stereochemistry and confirm substituent positions .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodological Answer : Prioritize in vitro assays:

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates .
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess safety thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structural analogs?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals from pyrazole and alkyl chains in analogs (e.g., bromo vs. chloro substituents) .
  • Isotopic labeling : Use 15^{15}N-labeled compounds to trace nitrogen environments in the pyrazole ring .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies optimize regioselectivity in pyrazole substitution reactions for derivatives?

  • Methodological Answer :

  • Directed metalation : Employ lithium bases (e.g., LDA) to deprotonate specific pyrazole positions .
  • Microwave-assisted synthesis : Enhance reaction kinetics and selectivity under controlled microwave irradiation .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amino groups to prevent undesired side reactions .

Q. How can structure-activity relationships (SAR) be established for pharmacological potential?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with halogens (Cl, Br) or methyl groups on the pyrazole ring and test bioactivity .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic motifs .
  • Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory studies) .

Q. What challenges arise in scaling up synthesis for academic research quantities?

  • Methodological Answer :

  • Catalyst optimization : Reduce palladium loading in cross-coupling steps to lower costs while maintaining yield .
  • Solvent recycling : Implement distillation systems for methanol/ethanol recovery .
  • Batch-to-batch consistency : Monitor reaction progress via inline FTIR to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.